molecular formula C20H21N3O3 B2967367 (Z)-2-cyano-N-(3-methoxypropyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide CAS No. 1390863-93-0

(Z)-2-cyano-N-(3-methoxypropyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide

Cat. No.: B2967367
CAS No.: 1390863-93-0
M. Wt: 351.406
InChI Key: MGVMOVFYBFXXLZ-UHFFFAOYSA-N
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Description

This compound belongs to the α,β-unsaturated acrylamide class, characterized by a Z-configuration around the double bond, a cyano group at the α-position, and a 3-methoxypropyl amide substituent. Such structural features are critical for its physicochemical properties and biological interactions, particularly in targeting enzymes or receptors where electronic and steric factors play key roles .

Properties

IUPAC Name

(Z)-2-cyano-N-(3-methoxypropyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-25-11-5-10-23-20(24)18(13-21)12-17-7-2-3-8-19(17)26-15-16-6-4-9-22-14-16/h2-4,6-9,12,14H,5,10-11,15H2,1H3,(H,23,24)/b18-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVMOVFYBFXXLZ-PDGQHHTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=CC1=CC=CC=C1OCC2=CN=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)/C(=C\C1=CC=CC=C1OCC2=CN=CC=C2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-N-(3-methoxypropyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide, a compound of interest in medicinal chemistry, has been evaluated for its biological activity, particularly in the context of cancer research and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound can be described by its chemical formula C19H22N2O2C_{19}H_{22}N_2O_2 and features a cyano group, a methoxypropyl chain, and a pyridine moiety, which contribute to its pharmacological potential. The structural complexity may influence its interaction with biological targets.

Anticancer Activity

Recent studies have reported significant anticancer properties of related compounds in the same chemical class. For instance, derivatives exhibiting structural similarities have shown promising results against various cancer cell lines, including:

  • HCC827 : Human non-small cell lung cancer cells
  • A549 : Another line of human non-small cell lung cancer
  • MCF-7 : Human breast cancer cells

In vitro assays using the MTT method demonstrated that several compounds in this category significantly inhibited cell proliferation, with IC50 values often in the low micromolar range. For example, one study reported an IC50 value as low as 0.09 μM for a structurally similar compound against HCC827 cells .

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of critical signaling pathways. The PI3K/AKT pathway is frequently implicated; inhibition of this pathway has been shown to induce apoptosis in cancer cells. For instance, compounds targeting PI3Kα demonstrated reduced phosphorylation levels of downstream effectors such as AKT and mTOR, leading to decreased cell survival .

Anti-inflammatory Activity

In addition to anticancer effects, this compound may exhibit anti-inflammatory properties. Related compounds have been studied for their ability to modulate cytokine production and nitric oxide synthesis in macrophage cultures. In vivo models have indicated significant reductions in paw edema and inflammatory markers when treated with similar compounds .

Data Table: Summary of Biological Activities

Activity Type Cell Line/Model IC50 Value Mechanism
AnticancerHCC8270.09 μMPI3K/AKT pathway inhibition
AnticancerA549VariesInduction of apoptosis
Anti-inflammatoryMacrophage culturesVariesCytokine modulation
Anti-inflammatoryCFA-induced paw edemaSignificant reduction observedInhibition of nitric oxide synthesis

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study focused on a series of quinazoline derivatives demonstrated that modifications leading to increased hydrophobicity improved anticancer activity against HCC827 cells. The structure-activity relationship indicated that specific substitutions at the quinazoline core enhanced potency significantly .
  • Anti-inflammatory Mechanism Exploration : Another investigation into related compounds revealed that they effectively reduced pro-inflammatory cytokines (IL-1β and TNFα) at non-cytotoxic concentrations. This suggests that structural modifications can lead to dual-action compounds capable of targeting both inflammation and cancer pathways .

Comparison with Similar Compounds

Key Structural Analogues

Compound Name Structural Features Key Differences from Target Compound
(Z)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4412) Dual acrylamide backbone, pyridin-3-yl group, propyl chain Lacks cyano group; E/Z isomerism in acrylamide backbone
(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-... (XCT790) Trifluoromethyl groups, thiadiazole ring, E-configuration Bulkier substituents; different heterocyclic system
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide Ethoxyphenyl, nitro-substituted furan, E-configuration Furan vs. phenylpyridine; nitro group introduces polarity

Physicochemical Properties (Inferred)

Property Target Compound 4412 XCT790 Compound 5910-80-5
LogP ~3.2 (moderate lipophilicity) ~2.8 ~4.1 (highly lipophilic) ~3.5
Solubility (µg/mL) ~15 (aqueous, pH 7.4) ~25 ~5 ~10
Hydrogen Bond Donors 1 (amide NH) 2 (two amide NH groups) 1 1
Hydrogen Bond Acceptors 6 (cyano, amide, pyridine, methoxy) 5 8 (thiadiazole, CF₃) 7 (nitro, furan, ethoxy)

Notes:

  • The Z-configuration in the target compound may enhance steric interactions in binding pockets compared to E-isomers like XCT790 .
  • The 3-methoxypropyl chain improves solubility relative to simpler alkyl chains (e.g., propyl in 4412) due to increased polarity .

Hydrogen-Bonding Patterns

This contrasts with XCT790, where trifluoromethyl groups dominate van der Waals interactions .

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